

Spectroscopic data (NMR, IR, Mass Spec) for 2,4-Dihydroxy-3-methoxyacetophenone

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Compound of Interest

Compound Name:

2,4-Dihydroxy-3methoxyacetophenone

Cat. No.:

B3275503

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Spectroscopic Data of 2,4-Dihydroxy-3-methoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Dihydroxy-3-methoxyacetophenone** (CAS 62615-26-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis based on the well-established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Chemical Structure

IUPAC Name: 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone[1] Molecular Formula: C₉H₁₀O₄[1] Molecular Weight: 182.17 g/mol [1]

The structure of **2,4-Dihydroxy-3-methoxyacetophenone** incorporates a substituted benzene ring with hydroxyl, methoxy, and acetyl functional groups, which give rise to characteristic signals in various spectroscopic analyses.



Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,4-Dihydroxy-3-methoxyacetophenone**. These predictions are derived from the analysis of its chemical structure and comparison with data from similar acetophenone derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 12.5	Singlet	1H	2-OH (phenolic)
~ 7.5	Doublet	1H	H-6
~ 6.5	Doublet	1H	H-5
~ 6.0	Singlet	1H	4-OH (phenolic)
~ 3.9	Singlet	3H	-OCH₃
~ 2.6	Singlet	3H	-COCH₃

Note: The chemical shift of phenolic protons can be broad and may vary with concentration and solvent.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~ 203	C=O
~ 160	C-2
~ 158	C-4
~ 135	C-6
~ 130	C-3
~ 115	C-1
~ 105	C-5
~ 56	-OCH₃
~ 26	-COCH₃

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad	O-H stretch (phenolic)
~ 3050	Medium	C-H stretch (aromatic)
~ 2950	Medium	C-H stretch (aliphatic, CH₃)
~ 1640	Strong	C=O stretch (ketone)
~ 1600, ~1480	Medium	C=C stretch (aromatic ring)
~ 1270	Strong	C-O stretch (aryl ether)
~ 1100	Medium	C-O stretch (phenol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

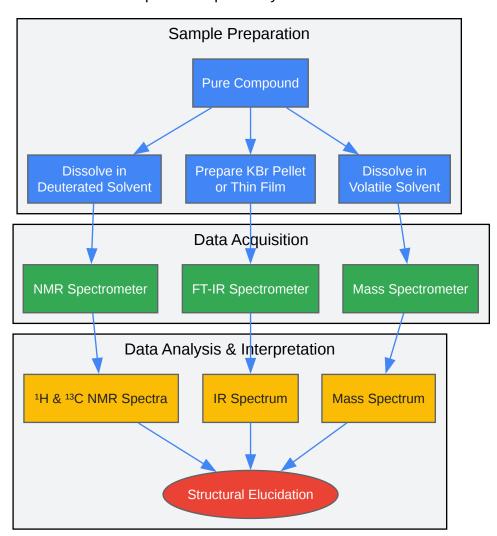


m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
182	High	[M] ⁺ (Molecular Ion)
167	High	[M - CH ₃] ⁺
139	Medium	[M - CH ₃ - CO] ⁺ or [M - C ₂ H ₃ O] ⁺

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized or isolated compound like **2,4-Dihydroxy-3-methoxyacetophenone**.





Spectroscopic Analysis Workflow

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A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample of 2,4-Dihydroxy-3-methoxyacetophenone is accurately weighed and dissolved in 0.6-0.7 mL of a suitable



deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry vial. A small amount of an internal standard like Tetramethylsilane (TMS) is added for calibration (0 ppm). The solution is then transferred to a 5 mm NMR tube.[2]

• Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used, averaging a sufficient number of scans to obtain a high signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is commonly employed:

- KBr Pellet Method: 1-2 mg of the compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is finely ground in an agate mortar and then compressed under high pressure in a die to form a transparent or translucent pellet.[3][4]
- Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

The prepared sample is then placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is usually run first and automatically subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared by dissolving it in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the microgram or nanogram per mL range.[8]
- Ionization and Analysis: The sample solution is introduced into the mass spectrometer. For a
 compound like this, Electron Ionization (EI) is a common method. In EI, high-energy
 electrons bombard the sample molecules in the gas phase, causing ionization and



fragmentation.[9][10] The resulting ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected.[9][11]

This guide provides a foundational understanding of the spectroscopic properties of **2,4- Dihydroxy-3-methoxyacetophenone**. Researchers are encouraged to perform their own experimental analyses for confirmation and further investigation.

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